D-Leu-Gly
Overview
Description
D-Leucylglycine (D-Leu-Gly) is used to study the kinetics and speciation of copper (II)- cis, cis-1,3,5-triaminocyclohexane complex-promoted hydrolysis of dipeptides and the specificity of cleavage of leucine dipeptides by peptidases .
Synthesis Analysis
The synthesis of unnatural peptides like D-Leu-Gly can be achieved through cobalt-catalyzed diastereoselective umpolung hydrogenation . Another method involves the use of chymotrypsin-catalyzed kinetically-controlled synthesis .Molecular Structure Analysis
The molecular structure of D-Leu-Gly can be analyzed using various tools like PepDraw and X-ray diffraction . The position of Leu within these molecules in the primary structure can also be investigated .Chemical Reactions Analysis
The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), and isomeric amino acid-containing dipeptides, such as Leu-Gly, Ile-Gly, Gly-Leu, and Gly-Ile (where Gly denotes glycine), was investigated using a tandem mass spectrometer equipped with an electrospray ionization source .Physical And Chemical Properties Analysis
The solubility of D-Leu-Gly can be affected by the presence of other substances like 2-propanol . The impact of the position of Leu within these molecules in the primary structure can also be investigated .Scientific Research Applications
Organic Chemistry
Application Summary
“D-Leu-Gly” is used in the synthesis of unnatural peptides through cobalt-catalyzed diastereoselective umpolung hydrogenation . This method demonstrates good tolerance toward various functional groups, amino acid sequences, and peptide lengths .
Method of Application
The protocol involves the use of cobalt-catalyzed diastereoselective umpolung hydrogenation to access noncanonical aryl alanine peptides . This strategy eliminates the need for synthesizing chiral noncanonical aryl alanines before peptide formation .
Results or Outcomes
The hydrogenation reaction does not result in racemization or epimerization . The underlying mechanism was extensively explored through deuterium labeling, control experiments, HRMS identification, and UV-Vis spectroscopy .
Antioxidant Peptides
Application Summary
“D-Leu-Gly” may be used in the development of antioxidant peptides . These peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics .
Method of Application
The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure .
Results or Outcomes
Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry . Further research of molecular mechanisms can elucidate the essence underlying the activity .
Neuropharmacology
Application Summary
“D-Leu-Gly” is used in neuropharmacology research, specifically in the study of dopamine levels in the brain . The compound has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .
Method of Application
The study involved treatment with “D-Leu-Gly” and monitoring changes in dopamine and glycine levels in the nucleus accumbens (nAc) of rats . The effects of “D-Leu-Gly” on locomotion in male NMRI mice were also examined .
Results or Outcomes
The study found that peripheral injection of glycine-containing dipeptides appears inefficient in elevating central glycine levels but raises accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone .
Material Science
Application Summary
“D-Leu-Gly” can be used in the development of low-molecular weight nucleopeptide-based hydrogels . These hydrogels have drawn great attention from scientists due to their inherent advantages in terms of properties and their high modularity .
Method of Application
The development of these hydrogels involves specific peptide self-assembly processes that can be driven, modulated, and optimized via specific chemical modifications brought to the peptide sequence .
Results or Outcomes
These innovative and emerging low-molecular weight nucleopeptide-based hydrogels have high potential and broad applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXFEZIFXFIQR-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leu-Gly |
Citations
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